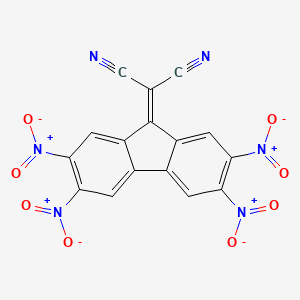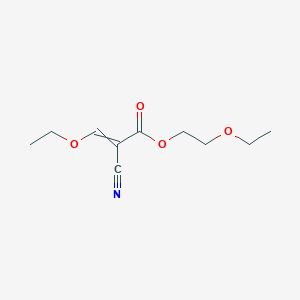
2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate typically involves the esterification of 2-cyano-3-ethoxyacrylic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Addition Reactions: The double bond in the acrylate moiety can undergo addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as triethylamine.
Addition Reactions: Reagents such as hydrogen halides (e.g., HBr) or organometallic compounds (e.g., Grignard reagents) are used.
Major Products
Hydrolysis: Yields 2-cyano-3-ethoxyacrylic acid and 2-ethoxyethanol.
Nucleophilic Substitution: Produces various substituted acrylates depending on the nucleophile used.
Addition Reactions: Forms addition products with the nucleophile or electrophile added across the double bond.
Scientific Research Applications
2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and coatings due to its reactive acrylate group
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate involves its interaction with various molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This can result in the modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-ethoxyacrylate: Similar structure but with an ethyl group instead of an ethoxyethyl group.
Methyl 2-cyano-3-ethoxyacrylate: Similar structure but with a methyl group instead of an ethoxyethyl group.
2-Cyano-3-ethoxyacrylic acid: The corresponding carboxylic acid derivative.
Uniqueness
2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate is unique due to its combination of an acrylate ester and a cyano group, which imparts distinct reactivity and potential bioactivity. The presence of the ethoxyethyl group also influences its solubility and chemical properties, making it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
89377-92-4 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C10H15NO4/c1-3-13-5-6-15-10(12)9(7-11)8-14-4-2/h8H,3-6H2,1-2H3 |
InChI Key |
XFFBPAMFPNNNCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C(=COCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


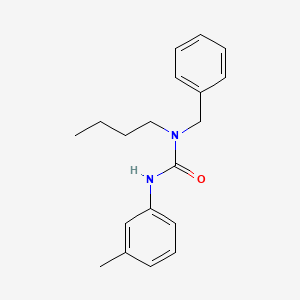
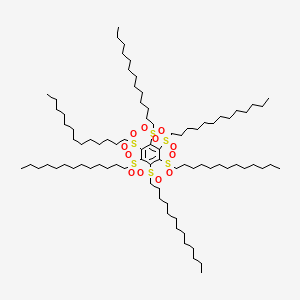
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
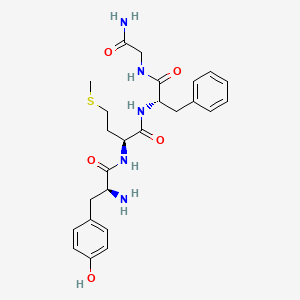
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)
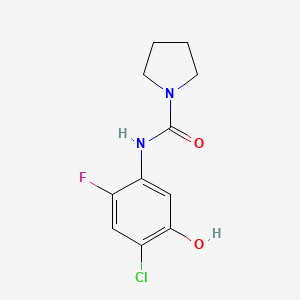
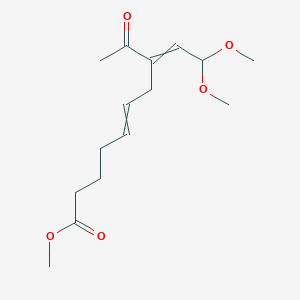
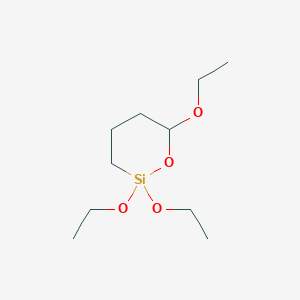
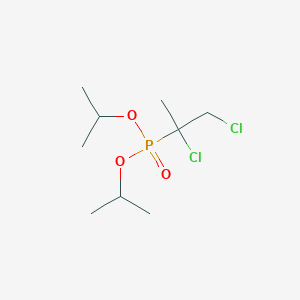
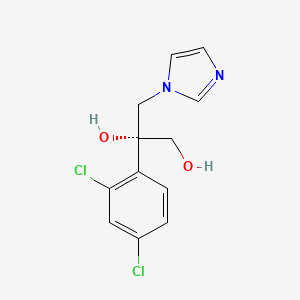
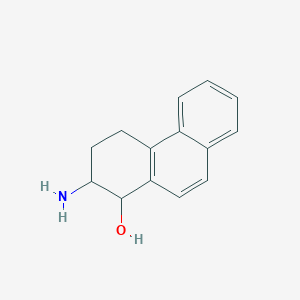
![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)

